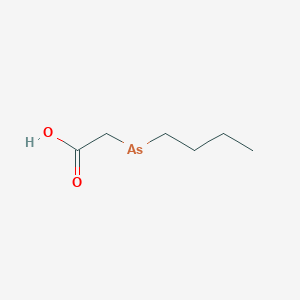
CID 78063878
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylarsanyl)acetic acid is an organoarsenic compound characterized by the presence of a butyl group attached to an arsanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylarsanyl)acetic acid typically involves the reaction of butylarsine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:
Butylarsine+Chloroacetic acid→(Butylarsanyl)acetic acid+HCl
Industrial Production Methods
Industrial production of (Butylarsanyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Butylarsanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylarsanyl acetic acid oxide.
Reduction: Reduction reactions can convert it to butylarsanyl acetic acid hydride.
Substitution: The arsanyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
Oxidation: Butylarsanyl acetic acid oxide.
Reduction: Butylarsanyl acetic acid hydride.
Substitution: Various substituted butylarsanyl acetic acid derivatives.
Scientific Research Applications
(Butylarsanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (Butylarsanyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The arsanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Arsenic acid: Contains an arsenic atom bonded to oxygen atoms.
Methylarsonic acid: Features a methyl group attached to an arsenic atom.
Dimethylarsinic acid: Contains two methyl groups attached to an arsenic atom.
Uniqueness
(Butylarsanyl)acetic acid is unique due to the presence of a butyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds
Properties
Molecular Formula |
C6H12AsO2 |
|---|---|
Molecular Weight |
191.08 g/mol |
InChI |
InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
DUYFPMTYGWITJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As]CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


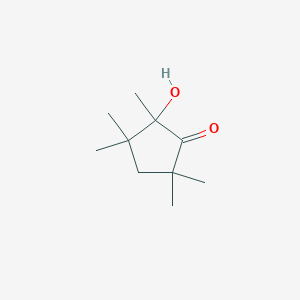
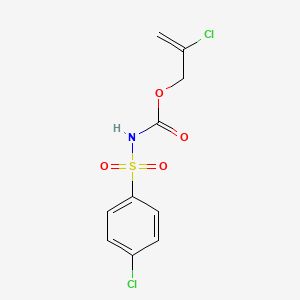
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
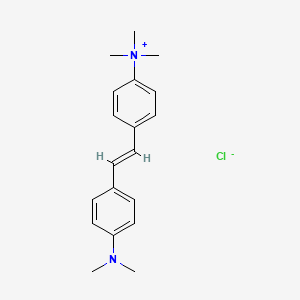
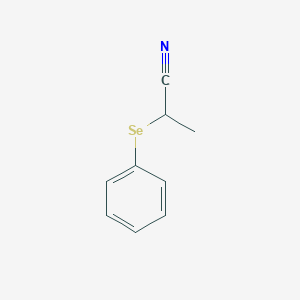
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

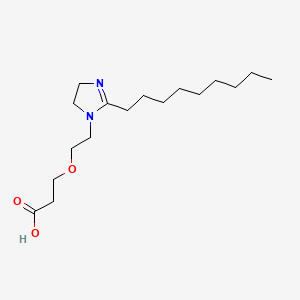
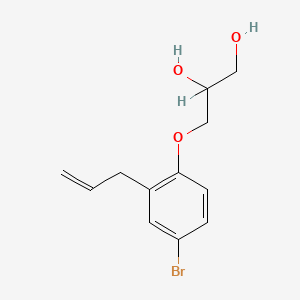

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
